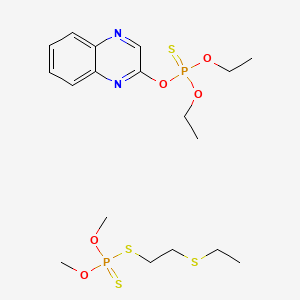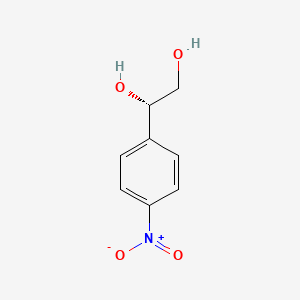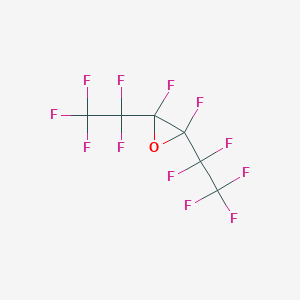![molecular formula C11H12N2O B14439459 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol CAS No. 80200-07-3](/img/structure/B14439459.png)
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol is an organic compound that features a phenol group attached to a pyrazole ring through an ethyl linker. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol typically involves the reaction of a phenol derivative with a pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyrazolines and related compounds.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and agrochemicals
Mécanisme D'action
The mechanism of action of 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole: A simpler structure with only the pyrazole ring.
Pyrazoline: A reduced form of pyrazole with a saturated ring.
Phenol: Lacks the pyrazole ring but has similar reactivity due to the phenol group
Uniqueness
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol is unique due to its combination of a phenol group and a pyrazole ring, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Propriétés
| 80200-07-3 | |
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
4-(2-pyrazol-1-ylethyl)phenol |
InChI |
InChI=1S/C11H12N2O/c14-11-4-2-10(3-5-11)6-9-13-8-1-7-12-13/h1-5,7-8,14H,6,9H2 |
Clé InChI |
OHDHUONEWKWMET-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CCC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)



